molecular formula C6H6O5 B6363703 2-Oxopropanoic anhydride CAS No. 150670-96-5

2-Oxopropanoic anhydride

Cat. No. B6363703
M. Wt: 158.11 g/mol
InChI Key: GAPVBMQBWAUBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxopropanoic anhydride (2-OPA) is a cyclic anhydride of 2-oxopropanoic acid, also known as oxalic acid. It is a colorless, odorless, crystalline solid that is soluble in water, ethanol, and ether. 2-OPA is used in a variety of industrial and scientific applications, including the synthesis of organic compounds, the preparation of reagents for enzymatic reactions, and the production of pharmaceuticals. It is also used in the laboratory as a reagent for the synthesis of various compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-Oxopropanoic anhydride can be achieved through the reaction of 2-Oxopropanoic acid with acetic anhydride in the presence of a catalyst.

Starting Materials
2-Oxopropanoic acid, Acetic anhydride, Catalyst (such as sulfuric acid or phosphoric acid)

Reaction
Mix 2-Oxopropanoic acid and acetic anhydride in a 1:1 molar ratio in a reaction flask., Add a small amount of catalyst to the reaction mixture., Heat the reaction mixture to a temperature of 50-60°C and stir for several hours., Allow the reaction mixture to cool to room temperature., Extract the product with a suitable solvent, such as diethyl ether or dichloromethane., Dry the organic layer with anhydrous sodium sulfate., Filter the solution and evaporate the solvent under reduced pressure to obtain the desired product, 2-Oxopropanoic anhydride.

Mechanism Of Action

The mechanism of action of 2-OPA is not fully understood. However, it is known that it can act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. It can also inhibit the activity of certain proteins, such as receptor tyrosine kinases and tyrosine phosphatases. In addition, 2-OPA can act as a substrate for certain enzymes, such as cytochrome P450 and monoamine oxidase.

Biochemical And Physiological Effects

2-OPA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It can also inhibit the activity of certain proteins, such as receptor tyrosine kinases and tyrosine phosphatases. In addition, 2-OPA can act as a substrate for certain enzymes, such as cytochrome P450 and monoamine oxidase.

Advantages And Limitations For Lab Experiments

2-OPA has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available in a variety of forms. In addition, it is relatively stable, and can be stored at room temperature for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and is not very soluble in organic solvents. In addition, it can be toxic if inhaled or ingested.

Future Directions

There are a number of potential future directions for research involving 2-OPA. These include further exploration of its mechanism of action and its biochemical and physiological effects, as well as the development of new applications for its use in scientific research. In addition, further research could be conducted into the development of new synthetic methods for the production of 2-OPA, as well as the development of new reagents and catalysts for its use in laboratory experiments. Finally, further research could be conducted into the development of new pharmaceuticals based on 2-OPA.

Scientific Research Applications

2-OPA is widely used in scientific research, particularly in the field of biochemistry. It is used in the preparation of reagents for enzymatic reactions, and as a reagent for the synthesis of various compounds. It is also used in the production of pharmaceuticals, and in the study of protein-protein interactions. In addition, 2-OPA has been used to study the structure and function of enzymes, and to study the effects of drugs on the body.

properties

IUPAC Name

2-oxopropanoyl 2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c1-3(7)5(9)11-6(10)4(2)8/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPVBMQBWAUBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)OC(=O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetoformic anhydride

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